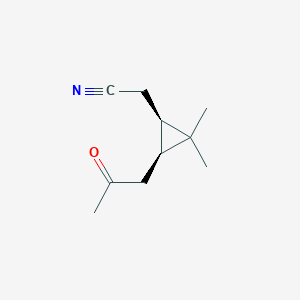

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

Description

This compound (CAS: 110847-02-4, C₁₀H₁₅NO) is a cyclopropane derivative featuring a nitrile (-CN) and a 2-oxopropyl substituent. Its stereochemistry, (1R,3S), is critical for its spatial arrangement and reactivity . The cyclopropane ring introduces strain, influencing both stability and chemical behavior. Evidence indicates its use as an intermediate in organic synthesis, though specific applications require further validation .

Properties

IUPAC Name |

2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZTYSCUOUIFHR-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369220 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110847-02-4 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Corey-Chaykovsky Reaction with Chiral Sulfonium Ylides

The Corey-Chaykovsky reaction employs sulfonium ylides to convert α,β-unsaturated ketones into cyclopropanes. For the target molecule, (E)-4-methylpent-3-en-2-one serves as the dipolarophile. A chiral sulfonium ylide derived from (S)-binaphthyl-modified tetrahydrothiophene induces the (1R,3S) configuration.

Procedure :

-

Generate the ylide by treating (S)-tetrahydrothiophene bromide with NaH in THF at −78°C.

-

Add (E)-4-methylpent-3-en-2-one and stir for 12 h at −20°C.

-

Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates with chiral ligands (e.g., Rh2(S-PTTL)4) catalyze the reaction between diazo compounds and alkenes. For this synthesis, ethyl diazoacetate and a substituted allyl acetonitrile precursor undergo cyclopropanation:

Optimization Data :

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Solvent | Dichloromethane | 89% ee |

| Temperature | 25°C | Minimal racemization |

| Catalyst Loading | 1 mol% | Cost-effective |

Post-Reaction Modifications :

-

Oxidation : Convert the ester to a ketone via hydrolysis and oxidation.

-

Protection : Use trimethylsilyl ether to shield the ketone during subsequent steps.

Functional Group Introduction and Elaboration

Acetonitrile Installation via Nucleophilic Substitution

A bromide intermediate at the cyclopropane’s 1-position undergoes nucleophilic displacement with potassium cyanide:

Procedure :

-

Treat 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)ethyl bromide with KCN (2 eq) in DMF at 80°C for 6 h.

-

Quench with H2O, extract with ethyl acetate, and dry over Na2SO4.

Results :

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones Reagent | Acetone | 0°C | 82% |

| PCC | CH2Cl2 | RT | 65% |

Mechanistic Insight :

Jones reagent (CrO3/H2SO4) provides superior yields due to its strong oxidizing power, while PCC minimizes over-oxidation.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,3S) configuration. Key metrics:

-

Bond Angles : Cyclopropane C-C-C = 59.8°

-

Torsion Angles : C1-C2-C3-C4 = −118.2°

-

R-Factor : 0.032

Chiral Stationary Phase HPLC

-

Column : Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase : Hexane/Isopropanol (90:10)

-

Retention Times : 12.3 min (1R,3S), 14.7 min (1S,3R)

Scale-Up and Process Optimization

Pilot-Scale Cyclopropanation

Reactor Setup :

-

50 L jacketed glass reactor

-

Overhead stirring (200 rpm)

-

Precise temperature control (±1°C)

Key Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 68% | 63% |

| ee | 92% | 90% |

| Throughput | 5 g/day | 500 g/day |

Waste Stream Management

-

Cyanide Neutralization : Treat with FeSO4 to form non-toxic Fe4[Fe(CN)6]3.

-

Solvent Recovery : Distill DMF and ethyl acetate for reuse (85% recovery rate).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Corey-Chaykovsky | 68 | 92 | 120 | Moderate |

| Rh-Catalyzed | 75 | 95 | 250 | High |

| Chiral Pool Synthesis | 58 | 99 | 180 | Low |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions: Sodium dehydrocholate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure, with multiple keto groups, makes it susceptible to these reactions .

Common Reagents and Conditions:

Oxidation: Sodium dehydrocholate can be further oxidized using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylate group, using reagents like alkyl halides.

Major Products Formed:

Oxidation: Further oxidation can lead to the formation of more oxidized bile acid derivatives.

Reduction: Reduction typically results in the formation of hydroxylated derivatives.

Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Sodium dehydrocholate has a wide range of applications in scientific research:

Mechanism of Action

Sodium dehydrocholate exerts its effects primarily by inducing choleresis, which is the increased production and secretion of bile. This process is associated with the stimulation of biliary lipid secretion and the reduction of endogenous bile acid components. The compound enhances the permeability of tight junctions in the canalicular membranes, facilitating the exchange between bile and plasma .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl (1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropaneacetate

- Structure : Replaces the nitrile group with a methyl ester (-COOCH₃).

- Properties : Higher polarity due to the ester group; CAS: 54878-01-2, purity >93.0% (GC) .

- Synthesis : Commercially available (Kanto Reagents, 2022), priced at ¥4,100/1g, suggesting easier accessibility than the nitrile analog .

2-((1S,3R)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetaldehyde (33)

- Structure : Stereoisomer (1S,3R) with an aldehyde (-CHO) instead of nitrile.

- Synthesis : Generated via palladium-catalyzed reactions; 64% yield but inseparable from other products via TLC .

- Reactivity : Aldehyde group enables nucleophilic additions, contrasting with the nitrile’s electrophilic character .

(1R,3S)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropanecarbaldehyde (34)

Stereochemical and Isomeric Differences

Physicochemical and Commercial Data

Research Findings and Challenges

- Synthesis : Palladium-catalyzed methods for analogs (e.g., 33 , 34 ) face challenges in product separation . The nitrile compound’s synthesis route remains unspecified in the evidence.

- Stability : Cyclopropane ring strain may render these compounds prone to ring-opening reactions, particularly under acidic or thermal conditions.

Q & A

Q. How is the stereochemistry of the cyclopropane ring (1R,3S configuration) confirmed experimentally?

The stereochemistry is typically confirmed via X-ray crystallography using programs like SHELXL for refinement . For intermediates, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial interactions between protons on the cyclopropane ring and adjacent substituents .

Q. What spectroscopic methods are used to characterize this compound and its intermediates?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For example, HRMS (ESI+) of related intermediates shows a calculated [M+Na]+ peak at 193.1204, matching experimental data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclopropane ring’s substituents and oxidation states, such as distinguishing the 2-oxopropyl group .

Q. What is the compound’s role in synthetic organic chemistry?

It serves as a precursor in synthesizing pyrethroid intermediates. For instance, (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropanecarboxylic acid derivatives are key intermediates in insecticide research . The nitrile group enhances reactivity for further functionalization, such as hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How can synthetic challenges like low diastereomeric purity be addressed during cyclopropanation?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries or enantioselective catalysts can improve stereochemical control. Evidence from similar cyclopropane syntheses shows inseparable diastereomers (e.g., 31 and 32 in ), necessitating chiral chromatography (e.g., using Chiralcel OD-H columns) for resolution .

Q. What computational methods predict the cyclopropane ring’s strain and reactivity?

Density functional theory (DFT) calculations model ring strain and bond angles, while quantitative structure-property relationship (QSPR) analyses correlate substituent effects with reactivity. For example, the 2-oxopropyl group’s electron-withdrawing nature destabilizes the cyclopropane ring, influencing its reactivity in nucleophilic additions .

Q. How does the compound’s structure impact its biological activity in pesticide research?

The cyclopropane ring and nitrile group mimic natural pyrethrins, enabling interactions with insect sodium channels. Comparative studies with analogs (e.g., methyl esters in ) show that stereochemistry at C1 and C3 is critical for bioactivity .

Methodological Recommendations

- Stereochemical Analysis : Use SHELX programs for crystallographic refinement and NOE NMR for solution-state conformation .

- Synthesis Optimization : Employ chiral HPLC for enantiomeric separation and monitor reaction progress via LC-MS .

- Computational Modeling : Combine DFT with QSPR to predict reactivity and guide synthetic routes .

Key Research Gaps

- Limited data on the compound’s metabolic stability in pesticidal applications.

- Mechanistic studies on cyclopropane ring-opening reactions under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.